3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with a benzothiazole-carbonyl-piperidinylmethyl group and an o-tolyl moiety. The piperidine linker may enhance solubility or influence binding interactions.
Properties
IUPAC Name |
3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-15-4-2-3-5-19(15)28-21(25-26-23(28)30)12-16-8-10-27(11-9-16)22(29)17-6-7-18-20(13-17)31-14-24-18/h2-7,13-14,16H,8-12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBGTQNFAAJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C20H22N4OS
- Molecular Weight: 378.48 g/mol
The compound features a benzothiazole moiety, a piperidine ring, and a triazole core, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole and triazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures demonstrate activity against various pathogens:
- Minimum Inhibitory Concentration (MIC): Some derivatives have reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition: These compounds also show potential in inhibiting biofilm formation, which is crucial in treating chronic infections .
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. For instance:
- Cytotoxicity Studies: Compounds similar to our target compound have shown IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
These findings suggest that the target compound may possess similar anticancer properties due to its structural components.
The biological activity of the compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial growth and cancer cell proliferation .
Case Studies and Research Findings
-
Synthesis and Evaluation of Benzothiazole Derivatives:
A study synthesized various benzothiazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications at the piperidine position significantly enhanced the activity against M. tuberculosis compared to standard drugs . -
Triazole Derivatives Against Cancer:
Another research focused on mercapto-substituted 1,2,4-triazoles showed promising results against different cancer cell lines. The study highlighted that structural modifications could lead to enhanced cytotoxic effects . -
Synergistic Effects:
Research has also explored the synergistic effects of combining benzothiazole derivatives with existing antibiotics such as ciprofloxacin, leading to reduced MIC values and improved efficacy against resistant strains .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing benzothiazole and triazole moieties. For instance, a library of benzothiazole-piperazine-1,2,3-triazole hybrids has demonstrated significant antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) . The presence of the triazole ring enhances the compound's ability to inhibit cancer cell growth, suggesting that derivatives like 3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one could be developed as potential anticancer agents.
Antimicrobial Properties
Benzothiazole derivatives have been recognized for their broad-spectrum antimicrobial activities. The incorporation of piperidine and triazole structures can further enhance these effects. Research indicates that compounds with similar frameworks exhibit potent activity against a range of pathogens, including bacteria and fungi . The specific compound under consideration may also possess similar antimicrobial properties, warranting further investigation.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of compounds is crucial for optimizing their biological efficacy. In studies involving related benzothiazole derivatives, modifications in the chemical structure have been shown to significantly impact their biological activities . By analyzing the SAR of this compound, researchers can identify key structural features that contribute to its therapeutic potential.
In Silico Evaluations
Computational methods play an essential role in drug discovery by predicting the pharmacokinetic properties of new compounds. In silico analyses have been used to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of benzothiazole and triazole hybrids . Such evaluations are critical for understanding how modifications to this compound might influence its bioavailability and overall effectiveness as a therapeutic agent.
Potential for Further Development
Given its promising biological activities and structural characteristics, this compound represents a valuable candidate for further research and development. Future studies should focus on:
- Synthesis of Derivatives: Exploring variations in structure to enhance efficacy and reduce toxicity.
| Modification | Expected Outcome |
|---|---|
| Altering side chains | Improved selectivity against cancer cells |
| Modifying functional groups | Enhanced antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include other heterocyclic systems with modifications to the core scaffold or substituents.
Table 1: Structural and Functional Comparison
*Molecular weights calculated using standard atomic masses.
Key Observations:
Core Heterocycles: The target compound’s 1,2,4-triazol-5(4H)-one core is distinct from the pyrazole-thiadiazine system in ’s compound .
Substituent Effects :
- The benzothiazole group in the target compound is electron-deficient, which may facilitate π-π stacking interactions in biological targets. In contrast, the thiadiazine-methoxyphenyl substituent in the analog from introduces sulfur and oxygen atoms, possibly altering solubility or redox properties .
Linker Groups :
- The piperidinylmethyl linker in the target compound could improve conformational flexibility or membrane permeability compared to rigid thiadiazine linkers.
Research Findings and Limitations
Methodological Considerations:
- The absence of empirical data (e.g., binding affinities, solubility) limits quantitative comparisons.
Q & A
Q. What synthetic strategies are employed for constructing the triazolone core in this compound?
The triazolone core is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with carbonyl precursors under acidic or basic conditions to form the 1,2,4-triazol-5(4H)-one scaffold. Subsequent functionalization involves coupling the benzothiazole-piperidine moiety using amide bond-forming reagents (e.g., HATU or EDC) .
Q. How is the purity and structural integrity of this compound confirmed in synthetic studies?
Purity is assessed via HPLC (reversed-phase C18 columns with acetonitrile/water gradients) and thin-layer chromatography (TLC). Structural confirmation relies on - and -NMR for regiochemical assignments, IR spectroscopy for functional group validation (e.g., carbonyl stretches at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- -NMR (400 MHz) to confirm substituent positions and coupling patterns.
- -NMR to identify carbonyl (C=O) and aromatic carbon environments.
- IR spectroscopy to detect N-H stretches (3100–3300 cm) and triazolone carbonyl bands.
- HRMS for exact mass determination .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for similar triazolone derivatives?
Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:
- Standardizing bioassays (e.g., using ATP-based viability kits for cytotoxicity).
- Validating purity via HPLC (>95%) and elemental analysis.
- Performing orthogonal assays (e.g., enzymatic inhibition vs. cell-based studies) to confirm mechanisms .
Q. What methodologies are recommended for elucidating binding interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases or enzymes). Validate with site-directed mutagenesis .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics () in real-time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ) .
Q. What are the key considerations in optimizing the coupling reaction between the benzothiazole and piperidine moieties?
Q. How can computational chemistry aid in predicting regioselectivity during triazole synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict whether Huisgen cycloadditions favor 1,4- or 1,5-regioisomers. Experimental validation via -NMR (diagnostic proton splitting patterns) is critical .
Q. What strategies resolve low yields in the final cyclization step?
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) to track progress.
- Acid/base optimization : Adjust pH to stabilize intermediates (e.g., HCl for protonation).
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for triazolone derivatives?
Discrepancies in chemical shifts may stem from solvent effects (DMSO vs. CDCl) or tautomerism (triazolone ↔ triazole-thione). Use deuterated solvents consistently and compare with computed NMR spectra (e.g., via Gaussian software) .
Q. Why might biological activity vary between in vitro and in vivo studies?
Differences often arise from pharmacokinetic factors (e.g., metabolic stability). Address this by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
